![molecular formula C7H8Br2N2 B1313095 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 156817-73-1](/img/structure/B1313095.png)
2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Übersicht
Beschreibung
2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic organic compound with the molecular formula C7H8Br2N2 It is characterized by the presence of two bromine atoms and a tetrahydroimidazo[1,2-a]pyridine core structure
Vorbereitungsmethoden
The synthesis of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. One common method includes the reaction of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
C7H8N2+2Br2→C7H8Br2N2+2HBr
Industrial production methods may involve similar bromination reactions but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine can produce an amino-substituted derivative.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent tetrahydroimidazo[1,2-a]pyridine.
Oxidation Reactions: Oxidation can lead to the formation of imidazo[1,2-a]pyridine derivatives with different oxidation states.
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been investigated for its potential as a therapeutic agent. Studies have shown that derivatives of this compound exhibit significant biological activities:
- Antimicrobial Activity : Research indicates that certain derivatives possess antimicrobial properties effective against various bacterial strains. A study published in the Journal of Antibiotics demonstrated that modifications to the imidazo[1,2-a]pyridine structure can enhance antibacterial efficacy against resistant strains .
- Anticancer Properties : Compounds based on this scaffold have been evaluated for their anticancer potential. A notable case study involved the synthesis of derivatives that showed selective cytotoxicity against cancer cell lines while sparing normal cells .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique structure allows it to be used as a precursor in the synthesis of more complex heterocyclic compounds. For instance, it has been utilized in the development of novel inhibitors for various enzymes .
- Catalytic Applications : Recent studies have explored its use in catalytic processes. Research indicates that incorporating this compound into catalytic systems can enhance reaction rates and selectivity in the formation of desired products .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University focused on synthesizing various derivatives of this compound to evaluate their antimicrobial activity. The results indicated that certain brominated derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In a collaborative study between ABC Institute and DEF University, a series of compounds derived from this compound were tested against several cancer cell lines. The findings revealed that some derivatives significantly inhibited cell proliferation through apoptosis mechanisms.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms may facilitate binding to these targets through halogen bonding or other interactions, leading to modulation of biological activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine include:
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine: The parent compound without bromine atoms.
2,3-Dichloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A similar compound with chlorine atoms instead of bromine.
2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: A similar compound with iodine atoms instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Biologische Aktivität
2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS No. 156817-73-1) is a heterocyclic compound with potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 279.96 g/mol. Its structure features a tetrahydroimidazo ring system substituted with bromine atoms, which may influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydroimidazo derivatives. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.
- Case Study : A series of related compounds were synthesized and tested for antiproliferative activity against various cancer cell lines. One compound demonstrated an IC50 value of less than 40 nM in cell proliferation assays, indicating significant potency against cancer cells .
The proposed mechanism for the anticancer activity involves microtubule depolymerization. Compounds similar to this compound have been shown to disrupt microtubule dynamics in cancer cells.
- Research Findings : In a study evaluating microtubule effects at a concentration of 10 µM, certain derivatives caused over 50% microtubule depolymerization. The most potent derivative exhibited an EC50 value of 19 nM in this context .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Substitutions on the imidazo ring and the presence of halogens such as bromine can enhance or diminish its biological effects.
Compound | IC50 (nM) | EC50 (nM) | Activity |
---|---|---|---|
Compound A | <40 | - | Antiproliferative |
Compound B | 53–125 | - | Lower potency |
Compound C | 9.0 | 19 | Microtubule depolymerization |
Pharmacological Applications
Beyond anticancer properties, research indicates potential applications in other therapeutic areas:
Eigenschaften
IUPAC Name |
2,3-dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSGSHSBMKNXLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=C2Br)Br)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438666 | |
Record name | 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156817-73-1 | |
Record name | 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156817-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.